Ethyl 2-amino-3,4-dichlorobenzoate
CAS No.:
Cat. No.: VC17434434
Molecular Formula: C9H9Cl2NO2
Molecular Weight: 234.08 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C9H9Cl2NO2 |
---|---|
Molecular Weight | 234.08 g/mol |
IUPAC Name | ethyl 2-amino-3,4-dichlorobenzoate |
Standard InChI | InChI=1S/C9H9Cl2NO2/c1-2-14-9(13)5-3-4-6(10)7(11)8(5)12/h3-4H,2,12H2,1H3 |
Standard InChI Key | ZAWCQQSHRPSUSN-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=C(C(=C(C=C1)Cl)Cl)N |
Ethyl 2-amino-3,4-dichlorobenzoate is an organic compound with the molecular formula C₉H₉Cl₂NO₂ and a molecular weight of 234.08 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 4 on the benzene ring are substituted with chlorine atoms, and an amino group is located at position 2. The compound features an ethyl ester group attached to the carboxyl group of the benzoic acid, contributing to its unique chemical properties.
Synthesis
The synthesis of ethyl 2-amino-3,4-dichlorobenzoate typically involves the esterification of 2-amino-3,4-dichlorobenzoic acid with ethanol in the presence of a catalyst, such as sulfuric acid. This reaction is generally conducted under reflux conditions to ensure complete conversion of the acid to the ester. Continuous flow reactors can be employed in industrial settings to enhance efficiency and scalability.
Comparison with Similar Compounds
Ethyl 2-amino-3,4-dichlorobenzoate can be compared with other dichlorobenzoate derivatives, such as ethyl 4-amino-3,5-dichlorobenzoate and ethyl 3-amino-2,4-dichlorobenzoate. These compounds differ in the positions of their chlorine and amino groups, which affects their reactivity and biological activity.
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